tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features. The spirocyclic scaffold provides a three-dimensional framework that can be functionalized for various applications, making it a valuable building block in drug discovery and other scientific research areas .
Preparation Methods
The synthesis of tert-Butyl 2-formyl-5-azaspiro[34]octane-5-carboxylate typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, enabling the exploration of new chemical space.
Biology: The compound’s unique structure allows for the development of bioactive molecules that can interact with biological targets.
Medicine: It is used in drug discovery to create novel therapeutic agents with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with molecular targets through its functional groups. The spirocyclic scaffold provides a rigid framework that can enhance binding affinity and selectivity for specific targets. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, facilitating the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate: Similar in structure but with different functional group positions, affecting its reactivity and applications.
tert-Butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate: . The uniqueness of this compound lies in its specific functional groups and their positions, which provide distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
tert-butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-5-13(14)7-10(8-13)9-15/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOFLZYPQQYDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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